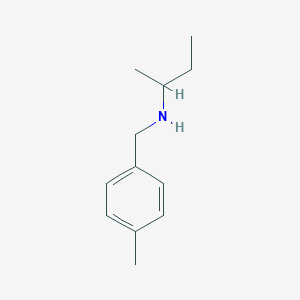
N-(4-methylbenzyl)butan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylbenzyl)butan-2-amine is an organic compound that belongs to the class of amines. It is characterized by the presence of a butan-2-amine backbone with a 4-methylbenzyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)butan-2-amine can be achieved through several methods. One common approach involves the reductive amination of 4-methylbenzyl ketone with butan-2-amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .
化学反应分析
Types of Reactions
N-(4-methylbenzyl)butan-2-amine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
Oxidation: Imines, amides.
Reduction: Secondary amines, tertiary amines.
Substitution: Substituted amines, amides.
科学研究应用
N-(4-methylbenzyl)butan-2-amine has diverse applications in scientific research:
作用机制
The mechanism of action of N-(4-methylbenzyl)butan-2-amine involves its interaction with specific molecular targets. As an amine, it can act as a nucleophile, participating in various biochemical pathways. The compound may also interact with enzymes and receptors, influencing their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
N-benzylbutan-2-amine: Lacks the methyl group on the benzyl ring.
N-(4-methoxybenzyl)butan-2-amine: Contains a methoxy group instead of a methyl group on the benzyl ring
Uniqueness
N-(4-methylbenzyl)butan-2-amine is unique due to the presence of the 4-methylbenzyl substituent, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are valuable in research and industrial applications .
生物活性
N-(4-methylbenzyl)butan-2-amine, a compound characterized by its unique 4-methylbenzyl substituent, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an amine derivative that can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution. The presence of the 4-methylbenzyl group influences its reactivity and biological interactions significantly.
Key Reactions:
- Oxidation : Can produce imines or amides using oxidizing agents like potassium permanganate.
- Reduction : Can yield secondary or tertiary amines with reducing agents such as lithium aluminum hydride.
- Substitution : The amine group can participate in nucleophilic substitutions with alkyl halides.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. As a nucleophile, it can participate in biochemical pathways that modulate various physiological processes.
Biological Activity Studies
Recent studies have investigated the biological activities of this compound, highlighting its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that derivatives of benzylamines exhibit promising antimicrobial properties. This compound may share similar activities due to structural similarities with known antimicrobial agents .
- Analgesic and Anti-inflammatory Effects : Some studies suggest that compounds with similar structures demonstrate significant analgesic and anti-inflammatory properties. For instance, related compounds have shown effectiveness in increasing pain thresholds and suppressing inflammatory responses more effectively than conventional drugs like Diclofenac .
- In Silico Studies : Computational analyses have been employed to predict the interaction of this compound with biological targets. Molecular docking studies indicate favorable binding interactions with specific proteins associated with fungal infections, suggesting potential use as an antifungal agent .
Summary of Biological Activities
Case Studies
- Antifungal Activity Case Study :
- Analgesic Properties Assessment :
属性
IUPAC Name |
N-[(4-methylphenyl)methyl]butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-11(3)13-9-12-7-5-10(2)6-8-12/h5-8,11,13H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREWBJMUDAEIED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405889 |
Source


|
| Record name | N-(4-methylbenzyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-01-8 |
Source


|
| Record name | N-(4-methylbenzyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













